N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide
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Overview
Description
N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the class of thiazolo[3,2-a]pyrimidines, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides, followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furan or thiazolo[3,2-a]pyrimidine moieties using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidine derivatives: Known for their wide range of pharmacological properties, including antiviral and anticancer activities
Uniqueness
N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolo[3,2-a]pyrimidine derivatives .
Properties
IUPAC Name |
N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-7-11(16-12(18)10-5-4-6-20-10)13(19)17-8(2)9(3)21-14(17)15-7/h4-6H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOHAXFTYQHPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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